GSK-J2 sodium salt
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Overview
Description
GSK-J2 sodium salt is a bioactive small molecule that serves as a negative control compound for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and is known for its poor inhibition of the histone H3 lysine 27 (H3K27) demethylase JMJD3, with an IC₅₀ greater than 100 μM . This compound is primarily used in scientific research to study the effects of histone demethylation and transcriptional regulation.
Preparation Methods
The synthesis of GSK-J2 sodium salt involves several steps, starting with the preparation of the pyridine regio-isomer. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Various substituents are introduced to the pyridine ring through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of ≥90%.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
GSK-J2 sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK-J2 sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a negative control in studies involving histone demethylation and transcriptional regulation.
Biology: Researchers use this compound to study the role of histone demethylases in cell differentiation, development, and the inflammatory response
Industry: this compound is used in the development of new therapeutic agents targeting histone demethylases.
Mechanism of Action
GSK-J2 sodium salt exerts its effects by acting as a negative control for GSK-J1. It poorly inhibits the histone H3 lysine 27 (H3K27) demethylase JMJD3, with an IC₅₀ greater than 100 μM . This allows researchers to study the specific effects of histone demethylation without significant inhibition of JMJD3. The molecular targets and pathways involved include the regulation of gene expression through histone modification.
Comparison with Similar Compounds
GSK-J2 sodium salt is compared with other similar compounds, such as:
GSK-J4: A cell-permeable prodrug form of GSK-J1 used for in vivo research.
GSK-J5: A cell-permeable prodrug form of GSK-J2 used for in vivo research.
This compound is unique in its poor inhibition of JMJD3, making it an appropriate negative control for studies involving GSK-J1 .
Properties
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRQFGWKMRKLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.